molecular formula C8H9ClN2O4S B13615636 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide CAS No. 89840-87-9

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13615636
CAS No.: 89840-87-9
M. Wt: 264.69 g/mol
InChI Key: QTPMCZYRXYDLMU-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzene, followed by sulfonation and subsequent reaction with ethylamine. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The final step involves the reaction with ethylamine under controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antibacterial drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

    4-Chloro-2-ethyl-1-nitrobenzene: Similar in structure but lacks the sulfonamide group.

    4-Chloronitrobenzene: Contains a nitro group and a chlorine atom but lacks the ethyl and sulfonamide groups.

    4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but with a methyl group instead of an ethyl group

These comparisons highlight the unique structural features of this compound, particularly the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89840-87-9

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

4-chloro-N-ethyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3

InChI Key

QTPMCZYRXYDLMU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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